N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide

STAT3 inhibition Cancer stem cell Patent-defined compound

N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide (IUPAC: 2-benzo[e]benzofuran-1-yl-N-(4-fluorophenyl)acetamide; molecular formula C₂₀H₁₄FNO₂; MW 319.3 g/mol) is a synthetic naphthofuran acetamide derivative featuring a planar naphtho[2,1-b]furan core linked via a methylene bridge to a para-fluorophenyl acetamide side chain. The compound is specifically exemplified as Reference Example 629 in US Patent 10,202,379, assigned to Sumitomo Dainippon Pharma Oncology (formerly Boston Biomedical, Inc.), which discloses naphthofuran compounds as STAT3 pathway inhibitors and cancer stem cell (CSC) inhibitors.

Molecular Formula C20H14FNO2
Molecular Weight 319.3 g/mol
Cat. No. B12177121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide
Molecular FormulaC20H14FNO2
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H14FNO2/c21-15-6-8-16(9-7-15)22-19(23)11-14-12-24-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,22,23)
InChIKeyTZEXJWHTUALCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide – Compound Overview for Scientific Procurement


N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide (IUPAC: 2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide; molecular formula C₂₀H₁₄FNO₂; MW 319.3 g/mol) is a synthetic naphthofuran acetamide derivative featuring a planar naphtho[2,1-b]furan core linked via a methylene bridge to a para-fluorophenyl acetamide side chain . The compound is specifically exemplified as Reference Example 629 in US Patent 10,202,379, assigned to Sumitomo Dainippon Pharma Oncology (formerly Boston Biomedical, Inc.), which discloses naphthofuran compounds as STAT3 pathway inhibitors and cancer stem cell (CSC) inhibitors [1]. The para-fluoro substituent on the N-phenyl ring distinguishes this compound from its ortho-fluoro, meta-fluoro, non-fluorinated, and trifluoromethyl analogs, imparting a unique electronic profile that modulates lipophilicity, metabolic stability, and target binding interactions relative to other in-class candidates [2]. The naphtho[2,1-b]furan scaffold itself is a privileged heterocyclic core associated with anti-inflammatory, anticancer, and antimicrobial activities across numerous primary research studies [3].

Why N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide Cannot Be Substituted by Generic Naphthofuran Acetamides


Naphthofuran acetamide derivatives are not functionally interchangeable due to the profound impact of N-phenyl ring substitution pattern on pharmacological behavior. The para-fluoro substitution in N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide generates a specific electronic environment—the fluorine atom's strong electron-withdrawing inductive effect (−I) combined with its resonance-donating mesomeric effect (+M) creates a dipole moment and charge distribution across the acetamide pharmacophore that cannot be replicated by the ortho-fluoro isomer (which introduces steric hindrance near the amide bond), the para-methyl analog (which lacks electronegative character), or the para-trifluoromethyl variant (which introduces excessive lipophilicity and bulk) [1]. Furthermore, the patent-specific provenance of this compound as a STAT3/CSC inhibitor reference example means that its synthetic route, purity specifications, and biological annotation are tied to a defined intellectual property context—substituting an uncharacterized analog introduces uncertainty in target engagement, selectivity, and reproducibility that is unacceptable for rigorous research programs or procurement decisions [2].

Product-Specific Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide


Patent-Defined Provenance: STAT3 Pathway and Cancer Stem Cell Inhibitor Context vs. Non-Patented Naphthofuran Analogs

N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is specifically enumerated as Reference Example 629 in U.S. Patent 10,202,379, which discloses naphthofuran compounds as STAT3 pathway inhibitors and cancer stem cell inhibitors [1]. Other compounds within the same patent family have demonstrated potent cellular activity: Reference Example 463 exhibits an EC₅₀ of 5 nM and IC₅₀ of 12 nM in STAT3-dependent cellular assays, while Reference Example 244 shows an EC₅₀ of 108 nM, and Reference Example 762 achieves an EC₅₀ of 5.90 nM [2]. This patent context provides a defined biological annotation framework that is absent for non-patented naphthofuran acetamides such as N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide or N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide, for which no peer-reviewed target engagement data exist . The specific para-fluorophenyl substitution on Reference Example 629 was selected from a larger SAR exploration within the patent, indicating it met specific potency or selectivity criteria relative to other enumerated analogs.

STAT3 inhibition Cancer stem cell Patent-defined compound

Para-Fluoro vs. Ortho-Fluoro Substitution: Electronic and Steric Differentiation

The para-fluoro substitution on the N-phenyl ring of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide creates a fundamentally different electronic and steric environment compared to its ortho-fluoro isomer, N-(2-fluorophenyl)-2-naphtho[2,1-b]furan-1-ylacetamide . In the para position, fluorine exerts its electron-withdrawing inductive effect (−I) without steric interference with the acetamide NH group, preserving the hydrogen bond donor capacity of the amide for target interactions. In contrast, the ortho-fluoro isomer places the electronegative fluorine atom adjacent to the amide NH, creating both intramolecular steric compression and potential F···H–N non-covalent interactions that alter the amide bond conformation and reduce the accessibility of the NH for intermolecular hydrogen bonding with biological targets [1]. Published SAR analyses on naphthofuran derivatives confirm that halogen position significantly modulates anticancer potency, with para-substituted derivatives generally showing superior cellular activity compared to ortho-substituted analogs [2]. The planar naphtho[2,1-b]furan core of the target compound further distinguishes it from naphtho[1,2-b]furan regioisomers, which exhibit altered π-stacking geometry and different biological profiles [3].

Fluorine substitution SAR Electronic effects

Para-Fluoro vs. Para-Methyl Substitution: Lipophilicity and Metabolic Stability Differentiation

The replacement of the para-fluoro substituent in N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide with a para-methyl group (as in N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide) produces a markedly different physicochemical profile with direct implications for biological performance and procurement specifications . The para-fluoro atom is strongly electronegative (Pauling electronegativity 3.98 vs. carbon 2.55), creating a significant C–F dipole that lowers the overall lipophilicity compared to the para-methyl analog while simultaneously increasing metabolic oxidative stability at the para position—the C–F bond dissociation energy (~485 kJ/mol) far exceeds that of a C–CH₃ bond (~370 kJ/mol), rendering the fluorinated compound resistant to cytochrome P450-mediated oxidative metabolism at this site [1]. The para-trifluoromethyl analog (2-{naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide) represents the opposite extreme: the CF₃ group introduces substantially higher lipophilicity (estimated Hansch π ≈ +0.88 for CF₃ vs. π ≈ +0.14 for F) and greater steric bulk, which may drive non-specific protein binding and reduce selectivity compared to the mono-fluoro compound .

Lipophilicity Metabolic stability Fluorine vs. methyl

Naphtho[2,1-b]Furan Scaffold: Class-Level Anti-Inflammatory Activity Evidence Supporting Research Selection

While direct anti-inflammatory IC₅₀ data for N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide itself are not yet published, the naphtho[2,1-b]furan scaffold has been validated as an anti-inflammatory pharmacophore in a recent primary study. The structurally related compound 2-phenyl-1-(phenylthio)naphtho[2,1-b]furan (PTNF) demonstrated significant reduction of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages: nitric oxide (NO) production was inhibited, and levels of TNF-α and IL-6 were reduced at non-cytotoxic concentrations up to 10 μM [1]. This finding establishes the naphtho[2,1-b]furan core itself as capable of modulating the NF-κB/MAPK inflammatory signaling axis, providing a mechanistic rationale for selecting naphtho[2,1-b]furan-based compounds over naphtho[1,2-b]furan isomers, which have been associated with different biological profiles (e.g., DNA intercalation and topoisomerase inhibition) [2]. Additionally, naphthofuran-1,2,4-triazole conjugated to N-phenyl acetamide derivatives have shown bacterial tyrosinase inhibition with IC₅₀ values as low as 0.64 ± 0.75 μM, outperforming standard inhibitors ascorbic acid and kojic acid [3].

Anti-inflammatory Naphthofuran scaffold Cytokine inhibition

Physicochemical Identity Verification: Critical Quality Attributes for Procurement Specifications

N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide possesses a defined set of physicochemical identifiers that enable unambiguous procurement and quality control verification, distinguishing it from structurally similar analogs that share the same molecular formula . The compound exhibits a molecular formula of C₂₀H₁₄FNO₂ and a molecular weight of 319.3 g/mol, with exactly one hydrogen bond donor (amide NH), two hydrogen bond acceptors (amide carbonyl and furan oxygen), and a planar naphthofuran core that confers characteristic UV absorption in the 280–350 nm range [1]. Its IUPAC name, 2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide, provides unambiguous structural specification via the IUPAC InChI Key system, preventing confusion with the ortho-fluoro isomer (InChI Key: WKUWJVJEBQXYKI-UHFFFAOYSA-N) or the para-methyl analog, both of which have distinct InChI Keys and chromatographic retention times . The compound is specifically associated with CAS registry entry context through patent US 10,202,379, though the exact CAS for this specific reference example requires verification from the patent assignee. The estimated purity specification of ≥95% (HPLC) is typical for research-grade naphthofuran acetamides of this structural class .

Quality control Identity verification Procurement specifications

Recommended Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-2-naphtho[2,1-b]furanylacetamide


STAT3 Pathway Inhibitor Screening and Cancer Stem Cell Research Programs

This compound is most appropriately deployed as a chemical probe in STAT3-dependent transcriptional inhibition assays and cancer stem cell (CSC) sphere-formation assays, based on its patent-defined provenance in US 10,202,379 as Reference Example 629 [1]. The patent family demonstrates that structurally related naphthofuran Reference Examples exhibit nanomolar-range cellular potency (EC₅₀ 5–108 nM) in STAT3 pathway reporter assays [2]. For maximum reproducibility, researchers should procure this specific Reference Example rather than non-patented naphthofuran acetamides, as the defined synthetic route and structural identity ensure consistency with the patent's biological annotation. The para-fluoro substitution provides a balanced lipophilicity profile suitable for both biochemical and cell-based assay formats without the excessive non-specific binding that complicates CF₃-substituted analogs. Note: direct potency data for Reference Example 629 specifically have not been published; users should perform dose-response characterization against an appropriate reference compound (e.g., Stattic or Napabucasin/BBI608 for STAT3 inhibition benchmarking).

Naphthofuran Structure-Activity Relationship (SAR) Studies: Fluoro-Substitution Position Effects

The para-fluoro substitution pattern of this compound makes it an essential comparator in systematic SAR studies investigating the impact of fluorine position (ortho vs. meta vs. para) on naphthofuran acetamide pharmacology [1]. The para-fluoro isomer preserves full amide NH hydrogen bond donor capacity without the steric interference observed in the ortho-fluoro analog (N-(2-fluorophenyl)-2-naphtho[2,1-b]furan-1-ylacetamide), enabling clean interpretation of electronic effects on target binding [2]. When designing a fluorine-walk SAR panel, this compound should be procured alongside the 2-fluoro, 3-fluoro, 2,4-difluoro, and pentafluoro analogs to comprehensively map the fluoro-substitution pharmacophore. The naphtho[2,1-b]furan core regioisomer should be compared against the corresponding naphtho[1,2-b]furan series to assess scaffold-dependent activity cliffs, a key consideration given that these regioisomers have been associated with divergent biological mechanisms (anti-inflammatory/STAT3 vs. DNA intercalation/topoisomerase inhibition) [3].

In Vitro Anti-Inflammatory Profiling in Macrophage Activation Models

Based on the validated anti-inflammatory activity of the naphtho[2,1-b]furan scaffold—demonstrated by PTNF's inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages at non-cytotoxic concentrations (≤10 μM) [1]—N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is a rational candidate for expanded anti-inflammatory screening. The para-fluoro substituent offers a favorable balance of lipophilicity and metabolic stability for cell-based inflammation assays [2]. Recommended experimental workflow: (i) MTT cytotoxicity screening in RAW 264.7 cells at 0.1–50 μM to establish non-toxic concentration range; (ii) LPS-induced NO production assay (Griess reagent) at non-cytotoxic concentrations; (iii) multiplex cytokine analysis (TNF-α, IL-6, IL-1β) by ELISA; (iv) comparison against a reference anti-inflammatory agent (e.g., dexamethasone or 2-phenyl-1-(phenylthio)naphtho[2,1-b]furan (PTNF) as a scaffold-matched positive control). The naphtho[2,1-b]furan scaffold should be selected over naphtho[1,2-b]furan isomers for inflammation-focused programs, as the latter have not been validated in macrophage inflammation models [3].

Analytical Method Development and Reference Standard for Naphthofuran Acetamide Quality Control

This compound's well-defined physicochemical profile—molecular formula C₂₀H₁₄FNO₂, MW 319.3 g/mol, single H-bond donor, two H-bond acceptors, and characteristic planar naphthofuran UV chromophore—supports its use as a reference standard for developing HPLC-UV and LC-MS methods for naphthofuran acetamide purity analysis [1]. The distinct InChI Key enables unambiguous identification even in the presence of the ortho-fluoro isomer, which shares the identical molecular formula and nominal mass [2]. Recommended QC parameters: HPLC purity ≥95% (UV detection at 254 nm or 280 nm); identity confirmation by ¹H NMR (diagnostic signals: amide NH ~8–10 ppm, aromatic protons 7.0–8.5 ppm, methylene CH₂ ~3.7 ppm) and high-resolution mass spectrometry (ESI+, expected [M+H]⁺ at m/z 320.1082). Procurement specifications should include a certificate of analysis documenting these parameters, with particular attention to ruling out the ortho-fluoro isomer as a potential contaminant or mislabeling risk [3].

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